Nonadecanamide
Overview
Description
Nonadecanamide is a chemical compound with the molecular formula C19H39NO . It is a long-chain fatty amide .
Molecular Structure Analysis
Nonadecanamide has a molecular weight of 297.519 Da and a mono-isotopic mass of 297.303162 Da . The structure determination of small molecule compounds like Nonadecanamide can be done using techniques such as 3D electron diffraction .
Physical And Chemical Properties Analysis
Nonadecanamide has a density of 0.9±0.1 g/cm³. Its boiling point is 432.8±13.0 °C at 760 mmHg. The compound has a molar refractivity of 93.6±0.3 cm³. It has 2 hydrogen bond acceptors and 2 hydrogen bond donors. It has 17 freely rotating bonds .
Scientific Research Applications
1. Nonhuman Primates in Biomedical Research
Nonhuman primates (NHPs) are essential models for biomedical and biological research due to their similarity to humans in physiology, neuroanatomy, reproduction, cognition, and social complexity. These models are pivotal in advancing knowledge in various biomedical fields, including the study of compounds like nonadecanamide (Phillips et al., 2014).
2. Use of Primates in Diverse Research Areas
The use of NHPs in research spans across multiple areas, with significant contributions to microbiology, neuroscience, and biochemistry/chemistry. This includes research on specific compounds and their biological interactions, which may encompass studies on nonadecanamide (Carlsson et al., 2004).
3. Advances in Biomedical Research
Biomedical research, often sparked by initially 'pure' research projects, has led to the development of new scientific fields and clinical practices. This includes the exploration of various compounds and their potential therapeutic uses, possibly including nonadecanamide (Keefer, 2011).
4. Nonhuman Primates in Translational Research
Nonhuman primates play a unique role in translational science, bridging the gap between basic and clinical investigations. This is particularly relevant in the study of compounds like nonadecanamide for potential therapeutic applications (Shively & Clarkson, 2009).
5. Nonclinical Applications in Pharmacology
Nonclinical studies in pharmacology arecrucial for understanding the effects of new drugs and compounds, including nonadecanamide. These studies focus on chemical identification and biological properties of new molecular entities, and are essential for advancing drug development and safety testing (Altan & Kolassa, 2019).
6. Biomedical Applications and Drug Discovery
The intersection of molecular biology and drug research, including the study of compounds like nonadecanamide, has significantly progressed medicine. This area involves exploring the genetic basis of diseases and identifying new treatment options (Drews, 2000).
7. Lipase-Catalyzed Synthesis in Industrial Applications
Lipase-catalyzed synthesis, relevant in industrial contexts such as cosmetics, involves the reaction of fatty acids with compounds like diethanolamine, which could be related to the study and application ofnonadecanamide. This process highlights the importance of enzyme-catalyzed reactions in producing various industrial and pharmaceutical compounds (Liu, Nag, & Shaw, 2001).
properties
IUPAC Name |
nonadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H2,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDRKVPQQKKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338230 | |
Record name | Nonadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nonadecanamide | |
CAS RN |
58185-32-3 | |
Record name | Nonadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58185-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.